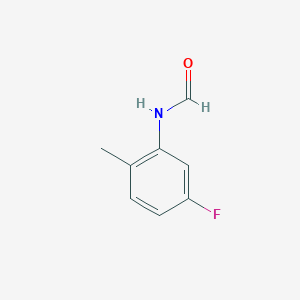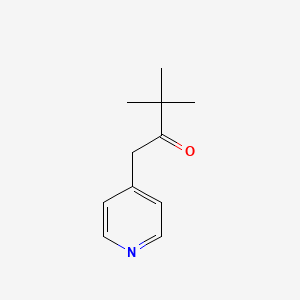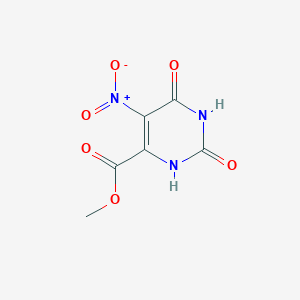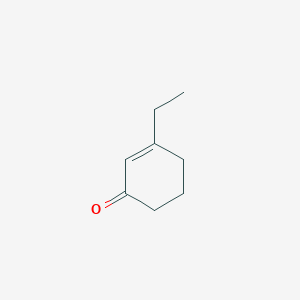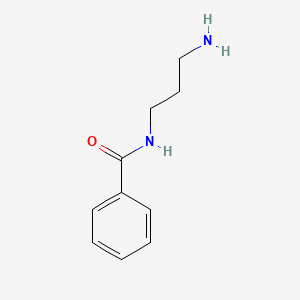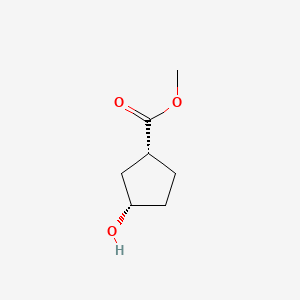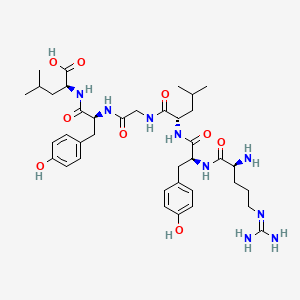
Arg-tyr-leu-gly-tyr-leu
説明
“Arg-tyr-leu-gly-tyr-leu” is a peptide sequence composed of six amino acids: Arginine (Arg), Tyrosine (Tyr), Leucine (Leu), Glycine (Gly), Tyrosine (Tyr), and Leucine (Leu). This sequence is not commonly found in literature, indicating that it may not be a well-studied peptide .
Synthesis Analysis
Peptides like “Arg-tyr-leu-gly-tyr-leu” can be synthesized through various methods. One common method involves the use of gastrointestinal proteases to release specific peptide sequences from larger proteins . For instance, the peptide “Tyr-Leu-Gly” (YLG) was found to be released from bovine S-casein by pepsin-pancreatin digestion .
科学的研究の応用
Anxiolytic-like Activity
Specific Scientific Field
Summary of the Application
The peptide sequence “Tyr-Leu-Gly” (a part of your given sequence) has been found to have anxiolytic-like activity when released from bovine S-casein . This means it may have potential applications in the treatment of anxiety disorders.
Methods of Application or Experimental Procedures
The peptide was released from bovine S-casein by pepsin-pancreatin digestion, mimicking gastrointestinal enzymatic conditions . The anxiolytic-like activity of the peptide was then tested in mice using the elevated plus maze and open-field tests .
Results or Outcomes
The peptide exhibited orally active anxiolytic-like activity in the tests. The activity was inhibited by antagonists of serotonin 5-HT1A, dopamine D1, and GABAA receptors, suggesting that the peptide activates these receptor systems .
Peptide Recognition
Specific Scientific Field
Summary of the Application
The peptide sequence “Tyr-Leu-Gly-Gly-Gly” (a part of your given sequence) has been found to bind to the synthetic receptor cucurbit[8]uril (Q8) in neutral aqueous solution with subnanomolar affinity when located at the N-terminus . This suggests potential applications in the development of synthetic receptors for target polypeptides.
Methods of Application or Experimental Procedures
The binding affinity of the peptide for Q8 was characterized by isothermal titration calorimetry, NMR spectroscopy, and X-ray crystallography .
Results or Outcomes
Submicromolar binding affinity was observed for the peptides “Phe-Lys-Gly-Gly-Tyr” (FKGGY, 0.3 mM) and “Tyr-Leu-Gly-Gly-Gly” (YLGGG, 0.2 mM), whereas the corresponding sequence isomers “Lys-Phe-Gly-Gly-Tyr” (KFGGY, 0.3 nM) and “Leu-Tyr-Gly-Gly-Gly” (LYGGG, 1.2 nM) bound to Q8 with 1000-fold and 170-fold increases in affinity, respectively .
Antimicrobial Activity
Specific Scientific Field
Summary of the Application
Amino acid-rich antimicrobial peptides (AMPs), including those rich in leucine and arginine (which are part of your given sequence), have been found to have potent activity against antibiotic-resistant bacteria . This suggests potential applications in the development of new antibiotics.
Methods of Application or Experimental Procedures
The antimicrobial activity of the peptides was tested against a variety of bacteria and fungi . The peptides were also tested for antiviral and antiparasitic activity .
Results or Outcomes
Most of the peptides, especially those rich in leucine and arginine, exhibited a broad spectrum of activity against bacteria and fungi . Some peptides also showed antiviral and antiparasitic activity .
Antioxidant Activity
Specific Scientific Field
Summary of the Application
Antioxidant peptides, including those containing leucine and tyrosine (which are part of your given sequence), are currently a hotspot in food science, pharmaceuticals, and cosmetics . They have potential applications in food production, therapy, and the cosmetics industry .
Methods of Application or Experimental Procedures
The antioxidant activity of the peptides was evaluated using a variety of assays, including cellular models, as well as rodent and non-rodent models .
Results or Outcomes
The peptides showed promising antioxidant activity in the assays . Further research is needed to elucidate the molecular mechanisms underlying this activity .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)/t27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLNZVXBGCEDOO-QKUYTOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003450 | |
| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Casein (90-95) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11724 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Arg-tyr-leu-gly-tyr-leu | |
CAS RN |
83471-50-5 | |
| Record name | N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



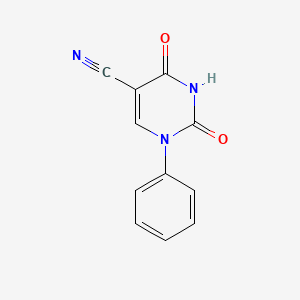
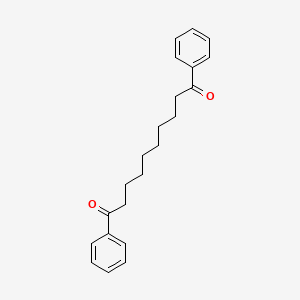
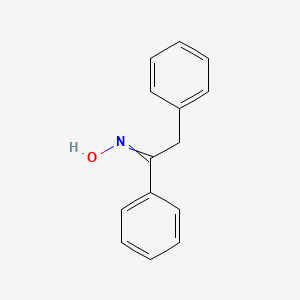
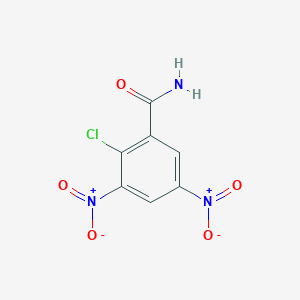
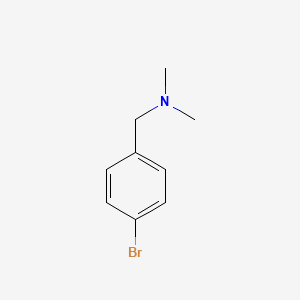
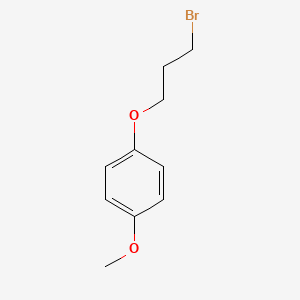
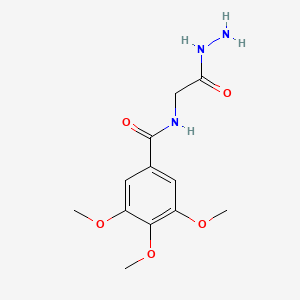
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)
